molecular formula C18H24N2O4 B2589016 benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate CAS No. 2195954-22-2

benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate

Cat. No.: B2589016
CAS No.: 2195954-22-2
M. Wt: 332.4
InChI Key: RPIGLASPBFZMBR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[({7-oxaspiro[3.5]nonan-1-yl}carbamoyl)methyl]carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

benzyl N-[2-(7-oxaspiro[3.5]nonan-3-ylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-16(20-15-6-7-18(15)8-10-23-11-9-18)12-19-17(22)24-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGLASPBFZMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CNC(=O)OCC3=CC=CC=C3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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